molecular formula C14H8IN3O B14688735 Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo- CAS No. 32701-17-0

Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo-

Cat. No.: B14688735
CAS No.: 32701-17-0
M. Wt: 361.14 g/mol
InChI Key: GFYBDLLHTVOEHC-UHFFFAOYSA-N
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Description

Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo-: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their fused ring structures containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the fused ring structure through cyclization of appropriate precursors.

    Iodination: Introduction of the iodine atom using reagents like iodine or iodinating agents under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo-: can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo-:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo- exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modulating their activity.

    Signal Transduction: It may influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazo(2,1-b)quinazolin-12(6H)-one: Without the iodine atom, this compound may have different reactivity and applications.

    Other Halogenated Derivatives: Compounds with different halogens (e.g., chlorine, bromine) can be compared to highlight the unique properties conferred by the iodine atom.

Uniqueness

The presence of the iodine atom in Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo-

Properties

CAS No.

32701-17-0

Molecular Formula

C14H8IN3O

Molecular Weight

361.14 g/mol

IUPAC Name

2-iodo-6H-benzimidazolo[2,1-b]quinazolin-12-one

InChI

InChI=1S/C14H8IN3O/c15-8-5-6-10-9(7-8)13(19)18-12-4-2-1-3-11(12)17-14(18)16-10/h1-7H,(H,16,17)

InChI Key

GFYBDLLHTVOEHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC4=C(C=C(C=C4)I)C(=O)N23

Origin of Product

United States

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